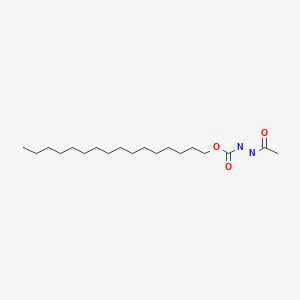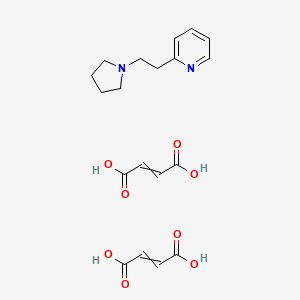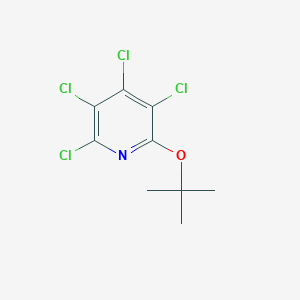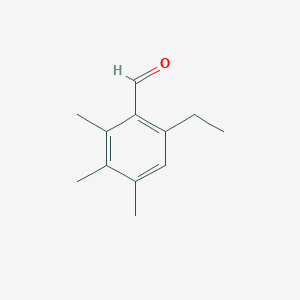![molecular formula C13H9BrF3NS B14380902 N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline CAS No. 88693-73-6](/img/structure/B14380902.png)
N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound that features a bromophenyl group, a sulfanyl linkage, and a trifluoromethyl-substituted aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of 4-bromothiophenol: This can be achieved by the bromination of thiophenol using bromine in the presence of a suitable solvent.
Nucleophilic Substitution: The 4-bromothiophenol is then reacted with 4-(trifluoromethyl)aniline under nucleophilic substitution conditions to form the desired product. This reaction often requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- N-[(4-Fluorophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethyl)aniline
Comparison:
- N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets.
- N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline and N-[(4-Fluorophenyl)sulfanyl]-4-(trifluoromethyl)aniline have similar structures but differ in their halogen substituents, which can affect their chemical and biological properties.
- N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethyl)aniline lacks a halogen substituent, which can result in different reactivity and interaction profiles.
Propiedades
Número CAS |
88693-73-6 |
|---|---|
Fórmula molecular |
C13H9BrF3NS |
Peso molecular |
348.18 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)sulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9BrF3NS/c14-10-3-7-12(8-4-10)19-18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H |
Clave InChI |
OPMGZJZKDRECHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NSC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)

![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)

